Benzyl 2-amino-2-ethylbutanoate
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Overview
Description
Benzyl 2-amino-2-ethylbutanoate is an organic compound that belongs to the class of esters and primary amines It is characterized by the presence of a benzyl group attached to a 2-amino-2-ethylbutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 2-amino-2-ethylbutanoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-2-ethylbutanoic acid with benzyl alcohol in the presence of a suitable catalyst. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to drive the reaction to completion.
Another method involves the use of benzyl chloride and 2-amino-2-ethylbutanoic acid in the presence of a base such as sodium hydroxide. This reaction proceeds via nucleophilic substitution, where the amino group of the 2-amino-2-ethylbutanoic acid attacks the benzyl chloride, resulting in the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-amino-2-ethylbutanoate undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzyl alcohol or benzaldehyde, depending on the oxidizing agent used.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used as reagents for substitution reactions.
Major Products Formed
Oxidation: Benzyl alcohol, benzaldehyde
Reduction: 2-amino-2-ethylbutanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Benzyl 2-amino-2-ethylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a model compound for studying ester hydrolysis.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl 2-amino-2-ethylbutanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-amino-2-methylpropanoate
- Benzyl 2-amino-2-phenylbutanoate
- Benzyl 2-amino-2-hydroxybutanoate
Uniqueness
Benzyl 2-amino-2-ethylbutanoate is unique due to its specific structural features, such as the presence of an ethyl group at the 2-position, which can influence its reactivity and interactions with other molecules. This structural uniqueness can result in different chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C13H19NO2 |
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Molecular Weight |
221.29 g/mol |
IUPAC Name |
benzyl 2-amino-2-ethylbutanoate |
InChI |
InChI=1S/C13H19NO2/c1-3-13(14,4-2)12(15)16-10-11-8-6-5-7-9-11/h5-9H,3-4,10,14H2,1-2H3 |
InChI Key |
GIJYKAVLFZNTFE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(=O)OCC1=CC=CC=C1)N |
Origin of Product |
United States |
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